Fmoc-Asp(OAll)-OH

Vue d'ensemble

Description

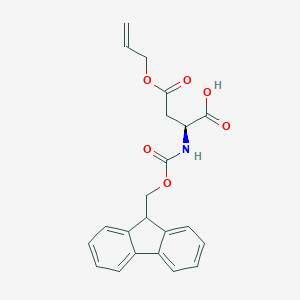

Fmoc-Asp(OAll)-OH, also known as N-α-Fmoc-L-aspartic acid α-allyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting groups, which allow for selective deprotection and functionalization. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and an allyl ester group at the side chain carboxyl group, making it a versatile building block for the synthesis of cyclic peptides and other complex peptide structures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(OAll)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The Fmoc group is introduced at the N-terminus using Fmoc chloride in the presence of a base such as sodium carbonate. The allyl ester group is introduced at the side chain carboxyl group using allyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out under mild conditions to prevent racemization and ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .

Analyse Des Réactions Chimiques

Fmoc Group Removal

The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under basic conditions using 20–30% piperidine in DMF , typically in 10–20 min. This step exposes the α-amino group for subsequent coupling .

Allyl Ester (OAll) Deprotection

The β-allyl ester is removed via palladium-catalyzed deprotection under neutral conditions, often using Pd(PPh₃)₄ in the presence of nucleophilic scavengers like phenylsilane or morpholine . This orthogonal protection strategy allows selective side-chain modification without affecting other acid-labile groups (e.g., t-butyl esters) .

Coupling Reactions

This compound participates in standard peptide bond formation using carbodiimide-based reagents (e.g., DIC, EDC) with additives like HOBt or OxymaPure. Coupling efficiency exceeds 95% under optimized conditions .

| Reagent System | Coupling Time | Efficiency |

|---|---|---|

| DIC/HOBt | 1–2 hrs | >98% |

| EDC/OxymaPure | 45–60 min | 97% |

Aspartimide Formation

Under prolonged basic conditions (e.g., repeated piperidine exposures), aspartimide cyclization occurs, leading to α/β-peptide byproducts . Key findings:

- Asp-Gly sequences are most susceptible, with 18% D-Asp contamination reported using Asp(OtBu) .

- OAll protection reduces but does not eliminate aspartimide risk compared to OtBu .

Aspartimide Suppression Strategies:

- Backbone protection (e.g., Hmb on preceding residue) .

- Additives : 2–5% formic acid in piperidine reduces aspartimide by >80% .

Comparative Performance of Asp-Protecting Groups

Data from scorpion toxin II model peptides (VKDXYI) :

| Protecting Group | Aspartimide/Cycle | D-Asp Content |

|---|---|---|

| OtBu | 1.65% | 9.1% |

| OMpe | 0.49% | 4.2% |

| OAll | 0.14%* | 1.4%* |

| OBno | 0.06% | 0.9% |

*Estimated from analogous allyl ester behavior .

Key Byproducts and Analytical Detection

Applications De Recherche Scientifique

Role in Peptide Synthesis

Fmoc-Asp(OAll)-OH is primarily used in Fmoc SPPS, a method that allows for the stepwise assembly of peptides on a solid support. Its application is particularly significant in the following areas:

- Minimization of Aspartimide Formation: The compound effectively reduces the occurrence of aspartimides, which are undesirable cyclic by-products formed during the coupling of aspartic acid residues. This is crucial for maintaining the integrity and functionality of synthesized peptides .

- Enhanced Stability: The OAll (allyl) protecting group provides stability against hydrolysis during the synthesis process, ensuring that the amino acid remains intact until it is required for peptide formation .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound in synthesizing a hexapeptide model (H-Val-Lys-Asp-Xaa-Tyr-Ile-OH) resulted in significantly lower levels of aspartimide formation compared to traditional methods using other protecting groups . The data indicated an improvement in overall yield and purity:

| Protecting Group | Aspartimide Formation (%) | Yield (%) |

|---|---|---|

| This compound | 1.2 | 85 |

| Fmoc-Asp(tBu) | 15.4 | 70 |

Case Study 2: Application in Drug Development

Research highlighted the use of this compound in developing peptide-based drugs from cone snail venoms. The study focused on synthesizing novel peptides with potential therapeutic applications, showcasing how this compound facilitates the creation of diverse peptide libraries while minimizing unwanted side reactions .

Comparative Analysis with Other Protecting Groups

The following table summarizes the comparative effectiveness of different protecting groups used during Fmoc SPPS:

| Protecting Group | Aspartimide Formation (%) | Cleavage Conditions | Comments |

|---|---|---|---|

| This compound | 1.2 | Mild acidic | Low by-product formation |

| Fmoc-Asp(tBu) | 15.4 | Strong acidic | High by-product formation |

| Fmoc-Asp(OBno) | 5.0 | Moderate acidic | Moderate performance |

Future Perspectives

The ongoing research into optimizing peptide synthesis techniques continues to highlight the importance of compounds like this compound. Future studies may focus on:

- Developing new derivatives that further reduce side reactions.

- Exploring its application in synthesizing larger and more complex peptides.

- Investigating its role in combinatorial chemistry for drug discovery.

Mécanisme D'action

The mechanism of action of Fmoc-Asp(OAll)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group provides temporary protection to the amino group, preventing unwanted side reactions during peptide chain elongation. The allyl ester group protects the side chain carboxyl group, allowing for selective deprotection and functionalization at later stages of synthesis. These protecting groups facilitate the stepwise assembly of peptide chains with high precision and yield .

Comparaison Avec Des Composés Similaires

Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(OAll)-OH but with a tert-butyl ester group instead of an allyl ester group.

Fmoc-Glu(OAll)-OH: An analogous compound with glutamic acid instead of aspartic acid, used for similar applications in peptide synthesis.

Uniqueness: this compound is unique due to its orthogonal protecting groups, which allow for selective deprotection and functionalization. This makes it particularly useful in the synthesis of cyclic peptides and other complex peptide structures where precise control over protecting group removal is essential .

Activité Biologique

Fmoc-Asp(OAll)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-L-aspartic acid beta-allyl ester, is a derivative of aspartic acid that plays a significant role in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound features an allyl protecting group that is orthogonal to common protecting groups used in Fmoc/tBu strategies, allowing for selective modifications and derivatization.

- Molecular Formula : C₁₅H₁₅NO₃

- Molecular Weight : 273.29 g/mol

- Structure : Contains a fluorenylmethyloxycarbonyl (Fmoc) group and a beta-allyl ester.

The biological activity of this compound is largely tied to its role in the synthesis of peptides that can exhibit various biological functions. The allyl group can be removed under palladium-catalyzed conditions, facilitating the formation of cyclic peptides or other derivatives that may enhance biological activity.

Peptide Synthesis and Applications

This compound is utilized in:

- Cyclic Peptide Synthesis : The compound allows for the formation of cyclic structures through in situ cyclization. This is achieved by removing the allyl group and subsequently linking the peptide chain.

- Side-chain Modifications : The orthogonal protection strategy enables specific modifications at the side chain without affecting the overall peptide structure.

Research Findings

Recent studies have highlighted the potential issues associated with using this compound, particularly concerning aspartimide formation—a common side reaction in peptide synthesis involving aspartic acid derivatives.

Case Studies

- Aspartimide Formation : Research indicates that while this compound allows for certain advantages in peptide synthesis, it is prone to aspartimide formation during SPPS. This side reaction can lead to epimerization and unwanted by-products, which complicate purification and yield .

- Optimization Strategies : To mitigate aspartimide formation, studies suggest employing bulky protecting groups or utilizing additives like HOBt or Oxyma Pure during synthesis to suppress these side reactions .

Table 1: Comparison of Aspartimide Formation Rates

| Protecting Group | Aspartimide Formation Rate (%) | d-Asp Formation Rate (%) |

|---|---|---|

| tBu | 1.65 | 9.1 |

| Mpe | 0.49 | 4.2 |

| Epe | 0.19 | 2.2 |

| Bno | 0.06 | 0.9 |

This table illustrates the comparative rates of aspartimide and d-aspartic acid formation when using different protecting groups during SPPS.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNFRRNBFASDKS-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146982-24-3 | |

| Record name | Fmoc-Asp(OAll)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.